1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine
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Overview
Description
1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine is a chemical compound known for its unique structure and properties It consists of a piperazine ring attached to a pyrazole ring, which is further substituted with a difluoromethyl group
Preparation Methods
The synthesis of 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine involves several steps. One common method includes the reaction of difluoromethyl pyrazole with piperazine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction . The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Scientific Research Applications
1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain, thereby affecting cellular respiration . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also contains a difluoromethyl group attached to a pyrazole ring and is used in the synthesis of fungicides.
1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both piperazine and pyrazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H14F2N4 |
---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
1-[[2-(difluoromethyl)pyrazol-3-yl]methyl]piperazine |
InChI |
InChI=1S/C9H14F2N4/c10-9(11)15-8(1-2-13-15)7-14-5-3-12-4-6-14/h1-2,9,12H,3-7H2 |
InChI Key |
KQPDVIWSNFBQIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CC=NN2C(F)F |
Origin of Product |
United States |
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